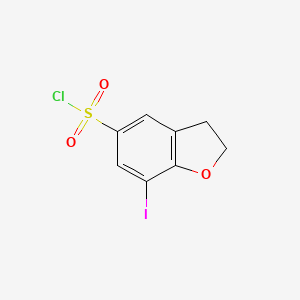
3-(2,3-dichlorophenyl)prop-2-enoic Acid
描述
3-(2,3-dichlorophenyl)prop-2-enoic Acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves specific reaction conditions and reagents. Detailed synthetic routes can be found in specialized chemical databases and publications. The preparation methods typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to produce the compound efficiently.
化学反应分析
Types of Reactions
3-(2,3-dichlorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
科学研究应用
3-(2,3-dichlorophenyl)prop-2-enoic Acid has a wide array of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in the development of new materials and industrial processes.
作用机制
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2,3-dichlorophenyl)prop-2-enoic Acid include those with related structures and properties. Examples of such compounds can be found in chemical databases and publications .
Uniqueness
This compound stands out due to its unique structure and the specific reactions it undergoes. Its distinct properties make it valuable for various applications, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and interest.
属性
分子式 |
C9H6Cl2O2 |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) |
InChI 键 |
RCEWIEGWGDHVNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-chloroethoxy)phenyl]acetamide](/img/structure/B8804318.png)





![2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile](/img/structure/B8804365.png)






